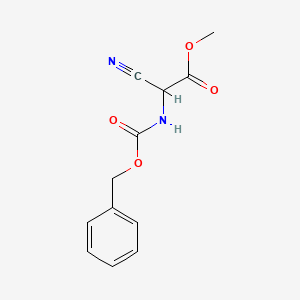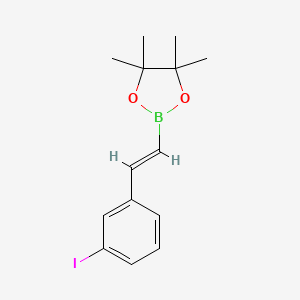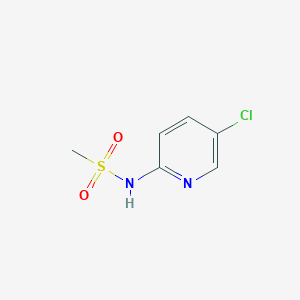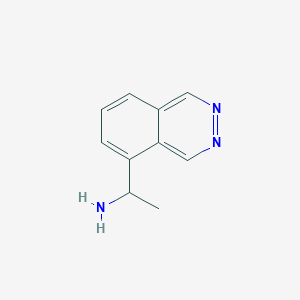![molecular formula C11H6N4O2 B13130425 3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)
3-Nitro-[2,3'-bipyridine]-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-[2,3’-bipyridine]-4-carbonitrile is a bipyridine derivative, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and materials science. Bipyridine compounds are characterized by the presence of two pyridine rings connected by a single bond, and the specific substitution pattern in 3-Nitro-[2,3’-bipyridine]-4-carbonitrile adds unique properties to this molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including 3-Nitro-[2,3’-bipyridine]-4-carbonitrile, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling. These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of bipyridine derivatives may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .
化学反应分析
Types of Reactions: 3-Nitro-[2,3’-bipyridine]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 3-Amino-[2,3’-bipyridine]-4-carbonitrile.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学研究应用
3-Nitro-[2,3’-bipyridine]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of 3-Nitro-[2,3’-bipyridine]-4-carbonitrile involves its ability to coordinate with metal centers, forming stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, leading to various biological effects. The nitro group can also undergo redox reactions, contributing to the compound’s bioactivity .
相似化合物的比较
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in materials science and electrochemistry.
3,3’-Bipyridine: Less common but used in specific catalytic applications.
Uniqueness: 3-Nitro-[2,3’-bipyridine]-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions .
属性
分子式 |
C11H6N4O2 |
|---|---|
分子量 |
226.19 g/mol |
IUPAC 名称 |
3-nitro-2-pyridin-3-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C11H6N4O2/c12-6-8-3-5-14-10(11(8)15(16)17)9-2-1-4-13-7-9/h1-5,7H |
InChI 键 |
DJYUFXYAXGRQGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)

![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)







![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)



